molecular formula C12H8ClN3O5 B14200243 2-(4-Chloro-2,6-dinitroanilino)phenol CAS No. 832733-69-4

2-(4-Chloro-2,6-dinitroanilino)phenol

Cat. No.: B14200243
CAS No.: 832733-69-4
M. Wt: 309.66 g/mol
InChI Key: CQLGNYJZEXTZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2,6-dinitroanilino)phenol is a chemical compound with the molecular formula C12H8ClN3O5. It is characterized by the presence of a phenol group, a chloro group, and two nitro groups attached to an aniline moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,6-dinitroanilino)phenol typically involves the nitration of 4-chloroaniline followed by a coupling reaction with phenol. The nitration process introduces nitro groups into the aromatic ring, while the coupling reaction forms the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,6-dinitroanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,6-dinitroanilino)phenol involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular oxidative processes. The phenol group can form hydrogen bonds and interact with various enzymes and proteins, influencing their activity. The chloro group can undergo substitution reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2,6-dinitroanilino)phenol is unique due to the presence of both chloro and nitro groups on the aniline moiety, combined with a phenol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

832733-69-4

Molecular Formula

C12H8ClN3O5

Molecular Weight

309.66 g/mol

IUPAC Name

2-(4-chloro-2,6-dinitroanilino)phenol

InChI

InChI=1S/C12H8ClN3O5/c13-7-5-9(15(18)19)12(10(6-7)16(20)21)14-8-3-1-2-4-11(8)17/h1-6,14,17H

InChI Key

CQLGNYJZEXTZLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.